2-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol
CAS No.: 1175943-47-1
Cat. No.: VC18433420
Molecular Formula: C10H11N3O
Molecular Weight: 189.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1175943-47-1 |
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Molecular Formula | C10H11N3O |
Molecular Weight | 189.21 g/mol |
IUPAC Name | 2-methyl-5-(1-methylpyrazol-4-yl)pyridin-3-ol |
Standard InChI | InChI=1S/C10H11N3O/c1-7-10(14)3-8(4-11-7)9-5-12-13(2)6-9/h3-6,14H,1-2H3 |
Standard InChI Key | JCKMNRCHTBDQJF-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=C(C=N1)C2=CN(N=C2)C)O |
Introduction
Chemical Identity and Structural Features
2-Methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol (CHNO) consists of a pyridine ring fused with a pyrazole substituent. Key structural attributes include:
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Pyridine Core: A six-membered aromatic ring with one nitrogen atom, substituted at positions 2, 3, and 5.
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Hydroxyl Group: At position 3, enabling hydrogen bonding and acidity (pKa ~8–10, typical for phenolic hydroxyls).
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Methyl Groups: At position 2 of the pyridine and position 1 of the pyrazole, enhancing steric bulk and influencing solubility.
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Pyrazole Moiety: A five-membered aromatic ring with two adjacent nitrogen atoms, contributing to π-π stacking interactions and metal coordination potential.
The molecule’s planar geometry is disrupted by the methyl groups, likely leading to a distorted conformation that affects crystallization behavior .
Synthesis and Optimization Strategies
Palladium-Catalyzed Cross-Coupling Reactions
A prominent method for constructing pyridine-pyrazole hybrids involves Suzuki-Miyaura coupling, as demonstrated in the synthesis of methyl 2-(4-(3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate . Adapting this approach:
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Boronated Pyrazole Preparation: 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole serves as the coupling partner.
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Pyridine Bromide Substrate: 5-Bromo-2-methylpyridin-3-ol is synthesized via bromination of 2-methylpyridin-3-ol using N-bromosuccinimide.
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Coupling Reaction: A Pd(dppf)Cl catalyst facilitates cross-coupling in a dioxane/water mixture under microwave irradiation (120°C, 30 min), yielding the target compound after purification.
Table 1: Representative Reaction Conditions for Suzuki Coupling
Parameter | Value | Source |
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Catalyst | Pd(dppf)Cl (0.1 equiv) | |
Solvent System | Dioxane:HO (5:1) | |
Temperature | 120°C | |
Reaction Time | 30 min (microwave) | |
Yield | 63% (analogous compound) |
Green Synthesis Using Organocatalysts
Alternative routes employ nano-organocatalysts to enhance efficiency and sustainability. For example, 2-carbamoylhydrazine-1-sulfonic acid has been used to synthesize pyrazol-5-ol derivatives under mild conditions . Applying this methodology:
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Condensation: 5-Aminopyrazole reacts with acetylacetone in the presence of the catalyst.
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Cyclization: Intramolecular dehydration forms the pyridine ring.
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Hydroxylation: Oxidation or hydrolysis introduces the hydroxyl group at position 3.
Table 2: Comparative Analysis of Synthetic Methods
Method | Advantages | Limitations |
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Suzuki Coupling | High regioselectivity | Requires palladium catalyst |
Organocatalytic | Eco-friendly, mild conditions | Lower yields in complex systems |
Structural Characterization
Crystallographic Data
While no crystal structure of the title compound is reported, analogous pyridine-pyrazole hybrids crystallize in monoclinic systems (space group C2/c) with unit cell parameters a = 14.734 Å, b = 13.565 Å, c = 33.385 Å, and β = 91.311° . The dihedral angle between the pyridine and pyrazole rings is ~45°, reducing conjugation and enhancing solubility.
Spectroscopic Properties
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IR Spectroscopy: A broad O-H stretch at 3200–3400 cm and C=N stretches at 1600–1650 cm .
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NMR Spectroscopy:
Physicochemical Properties
Table 3: Predicted Physicochemical Profile
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